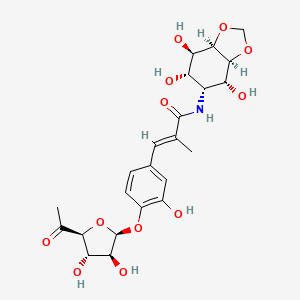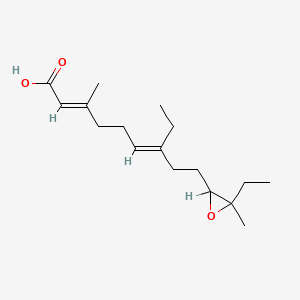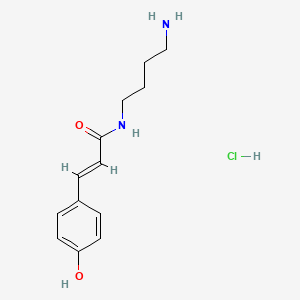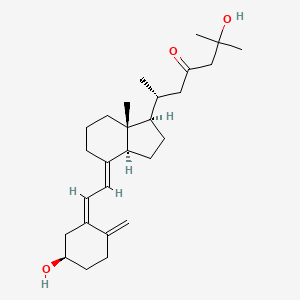
(2S)-2-phenyl-1-cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-phenyl-1-cyclopropanamine is an aralkylamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Kulinkovich Reaction in Synthesis : The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation, has been employed for synthesizing substituted 2-phenylcyclopropylamines, including analogues of neurotransmitters like histamine and tryptamine. These compounds, including variants like 2-phenylcyclopropylamines, have shown potential in inhibiting monoamine oxidase and mimicking hallucinogens (Faler & Joullié, 2007).
Drug Design and Biological Targets
- Cyclopropanamine Compounds in CNS Disorders : Functionalized cyclopropanamine compounds have been studied as inhibitors of lysine-specific demethylase 1 (LSD1), a significant enzyme in chromatin structure and gene expression regulation. These inhibitors are being researched for the treatment of CNS disorders like schizophrenia, Alzheimer's, and drug addiction (Blass, 2016).
Cyclopropane in Medicinal Chemistry
- Cyclopropane-Containing Compounds for Drug Discovery : The use of cyclopropanes, such as (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, is prominent in medicinal chemistry for designing lead-like compounds, fragments, and building blocks for drug discovery. These compounds offer a variety of derivatization pathways, fitting into desirable chemical spaces for medicinal applications (Chawner, Cases-Thomas, & Bull, 2017).
Molecular Design and Mechanistic Insights
- Phenylcyclopropylamine Derivatives : Trans-2-Phencylcyclopropylamine (2-PCPA), a potent antidepressant, demonstrates a broad spectrum of biological effects including modulation of monoamine neurotransmitters, GABAB receptors, and cytochrome P450 enzymes. This compound's versatility highlights its use as a structural scaffold in designing mechanism-based enzyme inhibitors, potentially applicable in cancer chemotherapy (Khan, Suzuki, & Miyata, 2013).
Eigenschaften
Produktname |
(2S)-2-phenyl-1-cyclopropanamine |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
(2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9?/m0/s1 |
InChI-Schlüssel |
AELCINSCMGFISI-IENPIDJESA-N |
Isomerische SMILES |
C1[C@H](C1N)C2=CC=CC=C2 |
SMILES |
C1C(C1N)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
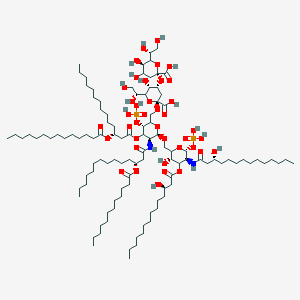

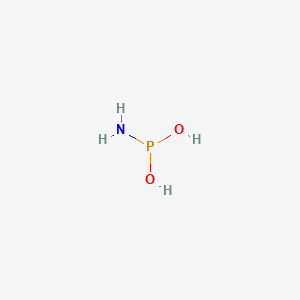


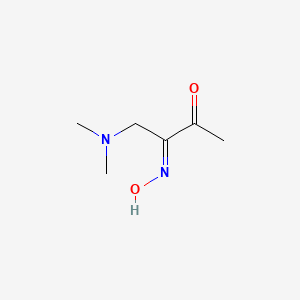
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)

